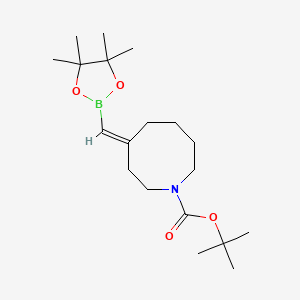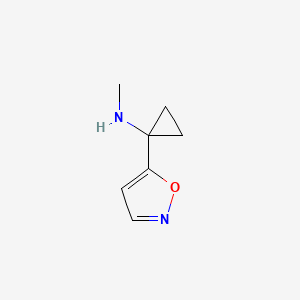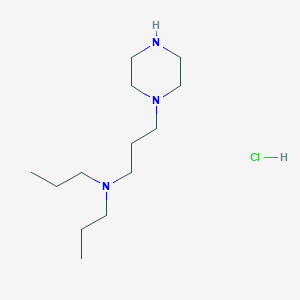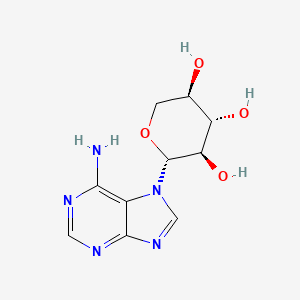
(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid is a heterocyclic compound that combines the structural features of imidazole and benzothiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of a one-pot multicomponent reaction, which includes the following steps:
Condensation: 2-aminobenzothiazole reacts with an aldehyde in the presence of a catalyst such as acetic acid.
Cyclization: The intermediate undergoes cyclization to form the imidazo[2,1-b][1,3]benzothiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave irradiation, and other advanced techniques to enhance yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylacetic acid moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Various halides or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
Biologically, this compound has shown promise in various assays for its potential anti-cancer, anti-inflammatory, and antimicrobial activities. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in polymer synthesis and other industrial applications.
Mecanismo De Acción
The mechanism of action of (4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b][1,3]benzothiazole derivatives: These compounds share the core structure but differ in their functional groups, leading to variations in their biological activities.
Benzothiazole derivatives: These compounds lack the imidazole ring but retain the benzothiazole core, resulting in different chemical and biological properties.
Phenylacetic acid derivatives: These compounds have the phenylacetic acid moiety but lack the heterocyclic rings, leading to distinct reactivity and applications.
Uniqueness
(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid is unique due to its combination of imidazole and benzothiazole rings, which confer specific chemical and biological properties. This dual-ring system allows for versatile reactivity and the potential for diverse applications in various fields.
Propiedades
Número CAS |
81950-33-6 |
|---|---|
Fórmula molecular |
C17H12N2O2S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-(4-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C17H12N2O2S/c20-16(21)9-11-5-7-12(8-6-11)13-10-19-14-3-1-2-4-15(14)22-17(19)18-13/h1-8,10H,9H2,(H,20,21) |
Clave InChI |
FBDLAZNBUYBADZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



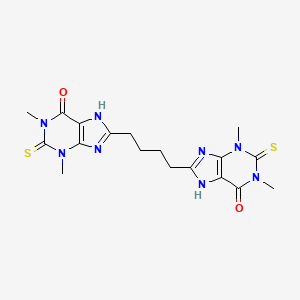

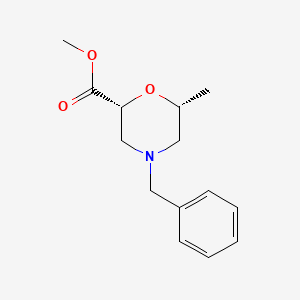
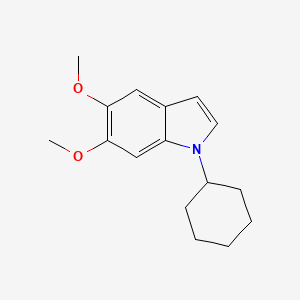


![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)
